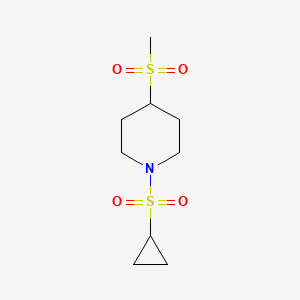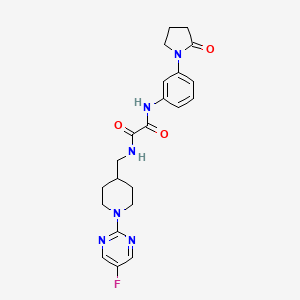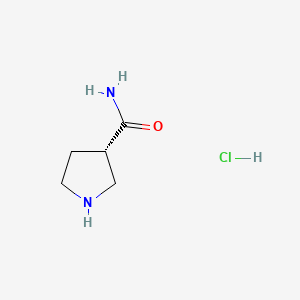
3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methyl group, and a methylallyl group attached to a chromen-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the methoxyphenoxy, methyl, and methylallyl groups. One common method for synthesizing chromen-4-one derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenoxy group may yield a phenol derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and methylallyl groups may play a role in binding to these targets, modulating their activity and triggering downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one include other chromen-4-one derivatives with different substituents, such as:
- 3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetonitrile
- 3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other chromen-4-one derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
属性
IUPAC Name |
3-(3-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-24-16-8-9-18-19(11-16)25-14(3)21(20(18)22)26-17-7-5-6-15(10-17)23-4/h5-11H,1,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJDQMMVMBHQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)



![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)
![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)
![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)



